(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate)
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Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often requires the use of specialized equipment and techniques to handle large volumes of reagents and intermediates safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as aziridine and methylene, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) include other aziridine derivatives and indenediyl-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness: What sets (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific disciplines, offering unique opportunities for research and development .
Properties
CAS No. |
93962-77-7 |
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Molecular Formula |
C24H38N2O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[3-[2-(aziridin-1-yl)butanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C24H38N2O4/c1-3-20(25-7-8-25)23(27)29-13-17-12-18-15-5-6-16(11-15)22(18)19(17)14-30-24(28)21(4-2)26-9-10-26/h15-22H,3-14H2,1-2H3 |
InChI Key |
HBRHPTKVBLDZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(CC)N4CC4)N5CC5 |
Origin of Product |
United States |
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